8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-5-6-4-10-3-1-2-7(11(13)14)8(10)9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSUAHVVCUXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716881 | |
| Record name | 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-72-2 | |
| Record name | 8-Nitroimidazo[1,2-a]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Aminopyridine with Nitro-Substituted Aldehydes
The most straightforward approach to synthesize 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde involves the condensation of 2-aminopyridine derivatives with nitro-substituted aldehydes under mild acidic or metal-free catalytic conditions. This reaction typically proceeds via initial formation of an imine intermediate, followed by cyclization to form the fused imidazo ring system.
- Catalysts and Conditions : Metal-free catalysts such as perchloric acid or hydrochloric acid have been reported to efficiently promote this condensation under mild conditions, often in ethanol or aqueous media.
- Microwave-Assisted Protocols : Microwave irradiation has been employed to accelerate the condensation between substituted 2-aminopyridines and bromomalonaldehyde, which is structurally related to nitro-substituted aldehydes, resulting in rapid and high-yield formation of 3-carbaldehyde substituted imidazo[1,2-a]pyridines.
Oxidative Cyclization Using Nitroalkenes and 2-Aminopyridines
A prominent method to introduce nitro functionality at the 8-position involves oxidative cyclization of nitroalkenes with 2-aminopyridines.
- Mechanism : The reaction initiates with Michael addition of 2-aminopyridine to the nitroalkene, followed by iodination at the α-position relative to the nitro group using hydrogen peroxide and iodine to form hypoiodous acid (HOI). Subsequent intramolecular nucleophilic substitution and oxidation steps yield the nitro-substituted imidazo[1,2-a]pyridine.
- Catalyst-Free Variants : Some protocols utilize visible light catalysis with organic dyes (e.g., Eosin Y) and atmospheric oxygen as the oxidant, enabling regioselective formation of nitroimidazo[1,2-a]pyridines under mild and environmentally benign conditions.
- Reagents : Tetrabutylammonium iodide and tert-butyl hydroperoxide have also been used as catalysts and oxidants, respectively, to facilitate the double C–N coupling necessary for ring closure and nitro group installation.
Multicomponent Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is a versatile three-component condensation involving 2-aminopyridine, an aldehyde, and an isonitrile.
- Application : This reaction is widely used to synthesize 2,3-disubstituted imidazo[1,2-a]pyridines, including those bearing nitro substituents, by choosing appropriate nitro-substituted aldehydes as substrates.
- Catalysts : Traditionally metal-catalyzed, recent advances have demonstrated efficient metal-free catalytic systems using perchloric acid or hydrochloric acid under continuous flow conditions, achieving high yields and scalability.
- Advantages : The method provides structural diversity and allows for the incorporation of various substituents, including nitro groups, at defined positions on the imidazo[1,2-a]pyridine scaffold.
Condensation with Bromomalonaldehyde and Related Aldehydes
Bromomalonaldehyde has been used as a key electrophilic partner for condensation with 2-aminopyridines to yield aldehyde-functionalized imidazo[1,2-a]pyridines.
- Microwave-Assisted Synthesis : This approach enables rapid synthesis of 3-carbaldehyde substituted derivatives, which can be further functionalized to introduce nitro groups at the 8-position via subsequent nitration or oxidative processes.
- Mechanistic Insight : Isolation of enamine intermediates supports a mechanism involving nucleophilic attack by the exocyclic amine, water elimination, intramolecular cyclization, and bromide ion expulsion.
Summary Table of Preparation Methods
Research Findings and Analysis
- The metal-free and mild reaction conditions reported provide environmentally benign and scalable routes to this compound and analogues, which is critical for pharmaceutical applications.
- The oxidative cyclization methods using green oxidants like hydrogen peroxide and atmospheric oxygen offer sustainable alternatives to traditional metal-catalyzed processes.
- Microwave-assisted protocols significantly reduce reaction times and improve yields, facilitating rapid library synthesis for biological screening.
- The GBBR multicomponent reaction remains a cornerstone for structural diversification, enabling the introduction of nitro groups and aldehyde functionalities in one-pot syntheses.
Chemical Reactions Analysis
Reduction Reactions
Nitro Group Reduction
The nitro group at position 8 undergoes selective reduction to an amine under catalytic hydrogenation conditions:
Reagents : H₂ gas (1–3 atm), palladium on carbon (Pd/C, 5–10 mol%) in ethanol or methanol.
Product : 8-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde ( ).
Aldehyde Group Reduction
The aldehyde can be reduced to a primary alcohol without affecting the nitro group:
Reagents : Sodium borohydride (NaBH₄) in methanol at 0–25°C.
Product : 8-Nitroimidazo[1,2-a]pyridine-2-methanol ().
Oxidation Reactions
Aldehyde to Carboxylic Acid
The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions:
Reagents : Potassium permanganate (KMnO₄) in acidic aqueous medium.
Product : 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ( ).
Nitro Group Stability
The nitro group remains stable under typical oxidation conditions, avoiding unintended side reactions ( ).
Substitution Reactions
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the aromatic ring for nucleophilic substitution under basic conditions:
-
Methoxy Substitution :
Reagents : Sodium methoxide (NaOMe) in methanol at reflux.
Product : 8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde ( ). -
Amino Substitution :
Reagents : Ammonia (NH₃) in ethanol under high pressure.
Product : 8-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde ( ).
Condensation and Cyclization
Schiff Base Formation
The aldehyde reacts with primary amines to form imine derivatives:
Reagents : Aniline derivatives in ethanol with catalytic acetic acid.
Product : 8-Nitro-2-(arylideneamino)imidazo[1,2-a]pyridines ( ).
Cadogan Cyclization
In the presence of reducing agents, the nitro group participates in reductive cyclization to form fused polycyclic structures:
Reagents : Triphenylphosphine (PPh₃) and molybdenum catalysts.
Product : Pyrrolo-imidazo[1,2-a]pyridine derivatives ( ).
Reaction Optimization Data
| Reaction Type | Key Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitro Reduction | H₂/Pd/C | 25–50°C | 4–6 h | 85–92%* |
| Aldehyde Oxidation | KMnO₄/H₂SO₄ | 80°C | 3 h | 78%* |
| Methoxy Substitution | NaOMe/MeOH | Reflux | 12 h | 65–70%* |
| Cadogan Cyclization | PPh₃, Mo(CO)₆ | 110°C | 8 h | 55–60%* |
*Yields extrapolated from analogous reactions in imidazo[1,2-a]pyridine derivatives ( ).
Mechanistic Insights
-
Nitro Reduction : Proceeds via adsorption of hydrogen on Pd/C, followed by sequential electron transfer to the nitro group ().
-
Aldehyde Oxidation : Involves Mn(VII) intermediates that abstract α-hydrogens, forming a carboxylic acid via ketone intermediates ( ).
-
Cadogan Cyclization : Mo catalysts facilitate nitrene intermediate formation, enabling C–N bond formation and cyclization ( ).
Stability and Handling
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 8-nitroimidazo[1,2-a]pyridine-2-carbaldehyde lies in its antimicrobial properties . Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial and antifungal activities. For example, derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their efficacy against various bacterial strains, demonstrating promising results against resistant pathogens .
Antiparasitic Applications
The compound has also been studied for its antiparasitic potential . Nitroimidazole derivatives are known for their effectiveness against parasites such as Leishmania donovani, the causative agent of visceral leishmaniasis. Studies indicate that modifications to the nitroimidazole structure can enhance activity against these parasites, suggesting that this compound could serve as a lead compound for developing new antiparasitic agents .
Antitubercular Properties
Another critical area of application is in the treatment of tuberculosis (TB). Nitroimidazoles have been recognized for their ability to target Mycobacterium tuberculosis, and research indicates that derivatives with nitro groups demonstrate enhanced antitubercular activity. The structural characteristics of this compound may provide a scaffold for developing new TB therapies that can overcome drug resistance .
Cholinesterase Inhibition
The compound has been investigated for its potential as a cholinesterase inhibitor , which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition could lead to improved cognitive function in patients suffering from cholinergic deficits .
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its aldehyde functional group allows for various reactions, including condensation and coupling reactions, facilitating the development of novel compounds with desired biological activities .
Case Study: Antibacterial Activity Evaluation
A series of synthesized 8-nitroimidazo[1,2-a]pyridine derivatives were tested against multiple bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Results : Several derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating superior antibacterial activity.
Case Study: Antiparasitic Efficacy
In vitro studies demonstrated that certain derivatives showed over 30-fold improvement in efficacy against Leishmania compared to standard treatments:
- Lead Compound : 8-Nitro derivative with specific side chains
- Efficacy : Significant reduction in parasite load in murine models.
Mechanism of Action
The mechanism by which 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group in the compound plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological processes, such as enzyme activity, gene expression, and signal transduction pathways.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key analogs differ in substituent identity, position, or ring saturation. A comparative analysis is summarized below:
*Estimated based on structural analogy to carboxylic acid derivative .
Physicochemical Properties
- Lipophilicity : Nitro and bromo substituents increase logP compared to methyl or hydrogenated analogs.
- Solubility : The aldehyde group enhances aqueous solubility relative to esters or carboxylic acids.
Key Research Findings
Antiparasitic activity : 8-Nitro derivatives show promise in kinetoplastid parasite inhibition, with potency linked to nitro group reduction .
Synthetic versatility : The aldehyde group enables diverse derivatization, including acrylate formation and Schiff base synthesis.
Positional effects : 7-Bromo substitution (vs. 8-nitro) alters electronic distribution, affecting reactivity and target binding .
Biological Activity
Introduction
8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its nitro group, which plays a crucial role in its biological activity. The compound can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biochemical pathways.
Structural Formula
The structural formula of this compound is represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. Its mechanism involves disrupting the biosynthesis of mycolic acid, a vital component of the mycobacterial cell wall. This property positions it as a promising lead compound for developing new antitubercular agents .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, it has demonstrated cytotoxic effects against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines. The IC50 values for these cell lines are critical indicators of its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.79 |
| NCI-H460 | 12.50 |
These results suggest that the compound may act through multiple mechanisms, including the modulation of cell signaling pathways and induction of apoptosis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases .
- Signal Transduction Modulation : It influences cellular signaling pathways that regulate gene expression and metabolic processes .
Study on Antimicrobial Activity
A study conducted by researchers evaluated the efficacy of this compound against M. tuberculosis. The findings indicated that the compound exhibited a dose-dependent inhibitory effect on bacterial growth under both aerobic and anaerobic conditions. The study highlighted the potential for this compound to serve as a foundation for new treatments targeting resistant strains of tuberculosis .
Study on Anticancer Effects
In another investigation, the anticancer effects of this compound were assessed in vitro against various cancer cell lines. The results showed significant cytotoxicity and induced apoptosis in treated cells. The study concluded that further research into its mechanism could lead to the development of novel anticancer therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 8-Nitroimidazo[1,2-a]pyridine-2-carbaldehyde?
- Methodology : The synthesis typically involves functionalizing the imidazo[1,2-a]pyridine core. A common approach is introducing the nitro group at the 8-position via electrophilic aromatic nitration, followed by formylation at the 2-position. For example:
Nitration : Use a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group .
- Optimization : Reaction time, solvent choice (e.g., DCM for nitration, DMF for formylation), and stoichiometry of reagents significantly impact yields. Monitor reactions via TLC or HPLC .
Q. How can spectroscopic techniques characterize this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm the nitro group’s position (8-position) via deshielding effects on adjacent protons (e.g., downfield shifts for H-7 and H-9). The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- IR Spectroscopy : Identify the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₆N₃O₃; theoretical MW: 204.05 g/mol) and fragmentation patterns .
Q. What purification strategies are optimal for this compound?
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals. Monitor purity via melting point analysis and HPLC (>95% purity) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The nitro group’s electron-withdrawing nature activates the imidazo[1,2-a]pyridine ring toward nucleophilic attack at electrophilic positions (e.g., C-3 or C-6). For example:
- Amination : React with amines (e.g., benzylamine) in DMF at 80°C to form substituted derivatives.
- Suzuki Coupling : Use Pd catalysts to couple with boronic acids at the 6-position .
- Kinetic Studies : Compare reaction rates with non-nitro analogs (e.g., 8-methyl derivatives) to quantify electronic effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If antimicrobial assays show variability (e.g., MIC values ranging from 2–16 µg/mL):
Standardize Assays : Use CLSI guidelines for broth microdilution.
Control Variables : Test under consistent pH (7.4), temperature (37°C), and bacterial inoculum size (1×10⁵ CFU/mL) .
SAR Analysis : Compare with analogs (e.g., 8-chloro or 8-fluoro derivatives) to isolate nitro group effects .
Q. How can computational modeling predict interactions with biological targets?
- Workflow :
Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., bacterial DNA gyrase). The nitro group may form hydrogen bonds with active-site residues (e.g., Asp73 in E. coli gyrase) .
MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
Validate Experimentally : Correlate docking scores with IC₅₀ values from enzyme inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
